
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an amino group at the fourth position of the pyrazole ring and an acetamide group attached to the nitrogen atom at the first position. The tert-pentyl group is attached to the nitrogen atom of the acetamide group, providing steric hindrance and influencing the compound’s reactivity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. For instance, nitration of 3,5-dimethylpyrazole with nitric acid yields 4-nitro-3,5-dimethylpyrazole, which can be reduced to 4-amino-3,5-dimethylpyrazole using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetamide Formation: The acetamide group can be introduced by reacting the amino-substituted pyrazole with acetic anhydride or acetyl chloride.
Attachment of the tert-Pentyl Group: The final step involves the introduction of the tert-pentyl group. This can be achieved by reacting the acetamide derivative with tert-pentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may be selected to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, yielding 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interaction with enzymes, receptors, or other biological targets.
Medicine: Explored for its potential therapeutic properties. Research may include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: The compound may exert its effects through various molecular pathways, such as inducing apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-hexyl)acetamide: Similar structure but with a tert-hexyl group instead of a tert-pentyl group.
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-octyl)acetamide: Similar structure but with a tert-octyl group instead of a tert-pentyl group.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of the tert-pentyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-(4-aminopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7,11H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
NQMAFCKZQWWNTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC(=O)CN1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


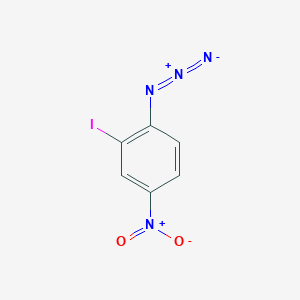
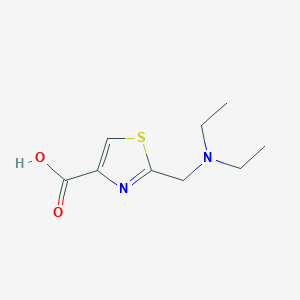
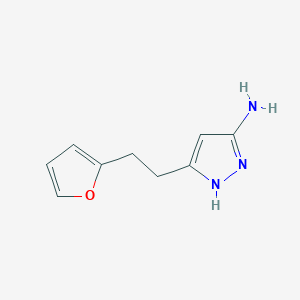
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
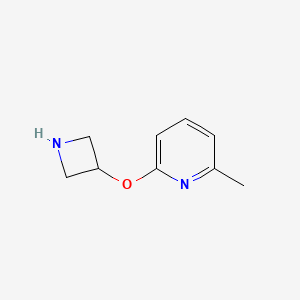
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
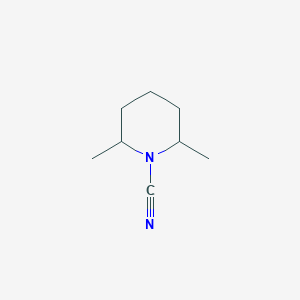

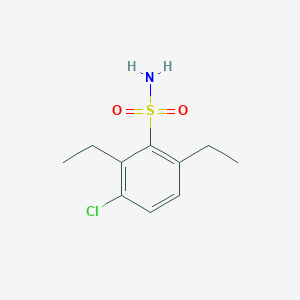
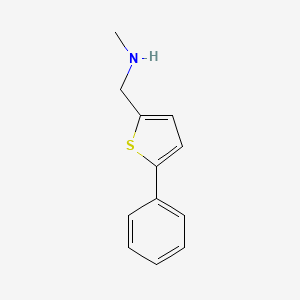
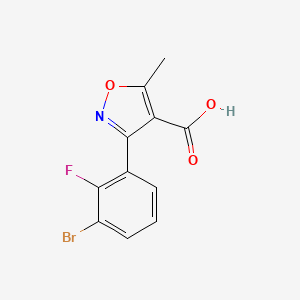
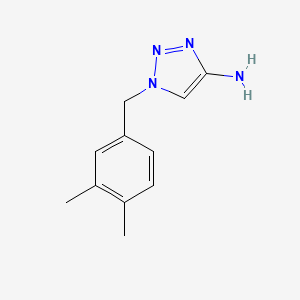
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)

